(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran
Description
Properties
Molecular Formula |
C12H11F2NO3 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
(2R,3S)-2-(2,5-difluorophenyl)-5-methylidene-3-nitrooxane |
InChI |
InChI=1S/C12H11F2NO3/c1-7-4-11(15(16)17)12(18-6-7)9-5-8(13)2-3-10(9)14/h2-3,5,11-12H,1,4,6H2/t11-,12+/m0/s1 |
InChI Key |
VEHIHEPLGDQYLG-NWDGAFQWSA-N |
Isomeric SMILES |
C=C1C[C@@H]([C@H](OC1)C2=C(C=CC(=C2)F)F)[N+](=O)[O-] |
Canonical SMILES |
C=C1CC(C(OC1)C2=C(C=CC(=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the difluorophenyl group to the pyran ring.
Addition of the Nitro Group: Nitration reactions can be used to introduce the nitro group into the compound.
Formation of the Methylene Group: This can be achieved through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Tetrahydropyran Derivatives
*Estimation based on C13H12F2NO3 (assuming methylene replaces a CH2 group).
Key Observations:
Substituent Effects: The 2,5-difluorophenyl group in the target compound and Compound 2 enhances lipophilicity compared to non-fluorinated analogs (e.g., Compound 72 ). The 3-nitro group in the target compound distinguishes it from hydroxylated () or aminated () analogs. Nitro groups are strongly electron-withdrawing, which may increase acidity at adjacent positions or serve as a metabolic liability in vivo .
Stereochemical Considerations :
- The (2R,3S) configuration of the target compound contrasts with racemic mixtures (e.g., 2R,3S in Compound 72 ). Stereospecificity is critical for biological activity, as seen in Compound 2, where stereochemistry enhances DPP-IV inhibition .
Synthetic Pathways :
- The target compound’s synthesis likely involves multi-step protocols similar to those in , which employs borane-dimethyl sulfide and oxidation steps . In contrast, nitrophenyl-containing analogs (e.g., 4a-d ) use polyphosphoric acid catalysis, suggesting divergent strategies for nitro group introduction.
Physicochemical and Reactivity Comparisons
- Solubility: The target compound’s nitro and fluorophenyl groups may reduce aqueous solubility compared to hydroxylated derivatives (e.g., ).
- Reactivity : The nitro group in the target compound could participate in reduction reactions (e.g., catalytic hydrogenation to amines) or act as a directing group in electrophilic substitution, similar to nitrophenyl derivatives in .
- Stability : Fluorine atoms and the methylene group may enhance thermal stability relative to analogs with unsaturated side chains (e.g., prop-1-en-2-yl in Compound 72 ).
Biological Activity
(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. Characterized by a tetrahydropyran ring and the presence of a difluorophenyl group and a nitro group, this compound may play significant roles in medicinal chemistry and pharmacology. This article reviews the current knowledge on its biological activity, including antimicrobial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C12H11F2NO3
- Molecular Weight : 255.22 g/mol
- CAS Number : 1528758-42-0
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran exhibit significant antimicrobial properties. For instance, in vitro tests have shown that related compounds possess notable inhibitory effects against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 18 - 22 | 16 |
| Escherichia coli | 10 - 25 | 1 |
| Pseudomonas aeruginosa | Resistant | >512 |
The inhibition zones for these compounds ranged from 10 to 25 mm, indicating effective antibacterial activity compared to standard antibiotics like trimethoprim-sulfamethoxazole .
The precise mechanism of action for (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells, leading to disruption of metabolic processes. The presence of both the difluorophenyl and nitro groups may enhance its binding affinity to biological targets .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives of tetrahydropyran exhibited varying degrees of antibacterial activity against clinical strains of bacteria. The most potent derivatives had MIC values significantly lower than those of traditional antibiotics .
- Research on Mechanistic Pathways : Another investigation focused on the interaction between tetrahydropyran derivatives and bacterial cell membranes. It was found that these compounds could disrupt membrane integrity, leading to cell lysis .
Potential Therapeutic Applications
Given its biological activity, (2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran holds promise for several therapeutic applications:
- Antimicrobial Agents : Due to its efficacy against resistant bacterial strains, this compound could be developed into new antibiotics.
- Pharmacological Research : Its unique structural features make it a candidate for further pharmacological studies aimed at understanding its effects on various biological pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-methylene-3-nitro-2H-pyran, and how is stereochemical purity ensured?
- The compound is synthesized via diastereoselective methods, such as copper(II)–bisphosphine-catalyzed oligomerization (as seen in structurally similar tetrahydropyrans). Key steps include using chiral catalysts and optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the desired (2R,3S) configuration. Stereochemical validation is achieved through H NMR coupling constants and NOESY experiments to confirm spatial arrangements of substituents .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify chemical shifts and coupling constants (e.g., distinguishing axial vs. equatorial protons in the pyran ring).
- Mass spectrometry (MS) : High-resolution MS (EI/CI) to confirm molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of absolute stereochemistry in crystalline derivatives .
Q. What safety precautions are critical when handling nitro-substituted tetrahydropyrans?
- Although specific safety data for this compound are unavailable, analogous nitro-containing heterocycles require:
- Ventilation : Use fume hoods to avoid inhalation.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Stability testing : Monitor for exothermic decomposition under heat or light, as nitro groups are potentially explosive .
Advanced Research Questions
Q. How does the 5-methylene group influence the compound’s reactivity in ring-opening or functionalization reactions?
- The 5-methylene group introduces strain into the pyran ring, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) can predict sites of reactivity, while experimental validation involves tracking regioselectivity in reactions with electrophiles (e.g., bromine or sulfonyl chlorides) .
Q. What strategies resolve contradictions in diastereoselectivity when scaling up synthesis?
- Kinetic vs. thermodynamic control : At small scales, kinetic products (e.g., less stable diastereomers) may dominate. Scaling up requires adjusting reaction time and temperature to favor thermodynamic products.
- Catalyst optimization : Screening bisphosphine ligands or transition-metal catalysts (e.g., Cu(II)) improves enantiomeric excess. Data from small-scale combinatorial experiments guide process optimization .
Q. How can researchers assess the compound’s potential as a dipeptidyl peptidase IV (DPP-4) inhibitor intermediate?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitro, difluorophenyl) and evaluate binding affinity via enzymatic assays.
- In vitro testing : Use DPP-4 inhibition assays to measure IC values. Prior studies on related antidiabetic intermediates (e.g., Omarigliptin precursors) suggest nitro groups enhance metabolic stability .
Q. What analytical methods differentiate between reaction by-products in nitro-tetrahydropyran syntheses?
- HPLC-MS : Detects trace impurities (e.g., regioisomers or oxidation by-products).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar by-products.
- Thermogravimetric analysis (TGA) : Identifies thermally unstable intermediates formed during nitro-group reactions .
Methodological Guidance Tables
| Analysis Type | Key Parameters | Reference |
|---|---|---|
| Stereochemical Validation | H NMR coupling constants, NOESY | |
| Reaction Optimization | Catalyst screening, solvent polarity | |
| Impurity Profiling | HPLC-MS, 2D NMR | |
| Stability Assessment | TGA, accelerated degradation studies |
Key Challenges and Solutions
- Low yields in diastereoselective synthesis : Optimize chiral catalysts (e.g., L3 ligand in ) and use kinetic quenching to trap intermediates.
- Nitro group instability : Replace nitro with alternative electron-withdrawing groups (e.g., sulfonyl) in SAR studies while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
